molecular formula C12H18N4O2 B1395930 Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate CAS No. 1116339-74-2

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate

Numéro de catalogue: B1395930
Numéro CAS: 1116339-74-2
Poids moléculaire: 250.3 g/mol
Clé InChI: JONRKCYOPKYPNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate (CAS: 1116339-74-2) is a pyrimidine derivative featuring a 4-methylpiperazine substituent at position 2 and an ethyl ester group at position 3. Its molecular formula is C₁₂H₁₈N₄O₂ (MW: 250.30 g/mol). The compound is synthesized via palladium-catalyzed coupling reactions, as demonstrated by its use in multi-step syntheses of kinase inhibitors and histone deacetylase (HDAC) modulators . Characterization includes ¹H/¹³C-NMR, HRMS, and HPLC validation, confirming high purity (e.g., 96.61% by HPLC) .

Structurally, the 4-methylpiperazine moiety enhances solubility and modulates electronic properties, making it a key pharmacophore in medicinal chemistry. The ethyl ester group at position 5 provides metabolic stability and facilitates further derivatization .

Propriétés

IUPAC Name

ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-3-18-11(17)10-8-13-12(14-9-10)16-6-4-15(2)5-7-16/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONRKCYOPKYPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705227
Record name Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116339-74-2
Record name Ethyl 2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116339-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Formation of Pyrimidine Core and Carboxylate Ester

A common route to the pyrimidine core involves the condensation of substituted aldehydes, ethyl acetoacetate, and urea under acidic conditions. For example, a typical reaction includes:

  • Mixing substituted aldehyde (94 mmol), ethyl acetoacetate (100 mmol), and urea (94 mmol) in ethanol (40 mL).
  • Adding concentrated hydrochloric acid (4–5 drops) as a catalyst.
  • Heating the mixture under reflux for 5–6 hours.
  • Cooling and filtering to isolate the intermediate ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with yields of 60–70%.

This intermediate provides the pyrimidine ring with an ester group at the 5-position.

Conversion to 2-Chloropyrimidine Intermediate

The next step involves chlorination at the 2-position to facilitate nucleophilic substitution:

  • Refluxing the pyrimidine intermediate in phosphorus oxychloride (POCl3) at 105°C for 3–4 hours.
  • Removing excess POCl3 under reduced pressure.
  • Extracting the product with ethyl acetate and purifying by column chromatography.
  • Obtaining ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate in 70–72% yield.

This chlorinated intermediate is key for subsequent substitution with piperazine derivatives.

Alternative Synthetic Approaches

Some studies report the use of heterogeneous catalysts or microwave-assisted synthesis to improve yields and reaction times. For example:

  • Utilizing silica sulfuric acid or CuY-zeolite catalysts to facilitate etherification or substitution reactions under milder conditions with excellent yields.
  • Employing conventional and heterogeneous catalytic conditions to synthesize related pyrimidine derivatives, which can be adapted for the target compound.

These methods offer greener and more efficient alternatives to traditional reflux techniques.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrimidine core formation Aldehyde, ethyl acetoacetate, urea, HCl, EtOH reflux 5–6 h 60–70 Acid-catalyzed condensation
Chlorination at 2-position Phosphorus oxychloride, reflux at 105°C 3–4 h 70–72 Formation of 2-chloropyrimidine intermediate
Nucleophilic substitution with 4-methylpiperazine 4-methylpiperazine, reflux in suitable solvent 55–65* Substitution of chlorine by piperazine moiety
Alternative catalytic methods Silica sulfuric acid, CuY-zeolite catalysts >70 Improved yields under heterogeneous conditions

*Yield range based on related piperazine substitutions reported in literature.

Analytical and Structural Confirmation

The synthesized compound is typically confirmed by:

Applications De Recherche Scientifique

Scientific Research Applications

The applications of this compound span across multiple domains:

Medicinal Chemistry

  • Drug Development : It serves as a scaffold for developing therapeutic agents targeting neurological disorders and certain cancers. Its structure allows for modifications that can enhance biological activity and specificity .
  • Pharmacological Studies : Research indicates that derivatives of this compound may act as modulators or inhibitors of specific receptors and enzymes involved in metabolic pathways, contributing to their therapeutic effects.

Biological Studies

  • Biochemical Interactions : The compound is utilized in studies that investigate the interactions between pyrimidine derivatives and biological targets, which are essential for understanding their pharmacological profiles.
  • Neuroinflammation Research : Its ability to modulate inflammatory responses makes it a candidate for research into neuroinflammatory conditions.

Industrial Applications

  • Synthesis of Advanced Materials : It is employed as an intermediate in the production of pharmaceuticals and advanced materials, showcasing its versatility beyond biological applications .

Case Study 1: Neuroprotective Properties

A study demonstrated that this compound significantly reduced TNF-α production in microglial cells, suggesting its potential use in treating neurodegenerative diseases characterized by inflammation.

Case Study 2: Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, making it a promising candidate for further development as an anticancer agent.

Mécanisme D'action

The mechanism of action of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance the binding affinity of the compound to its target, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Pyrimidine Derivatives with Piperazine/Piperidine Substituents

Compound A : Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate (CAS: 1116339-70-8)
  • Structural Difference : Replaces the 4-methylpiperazine with a 4-hydroxypiperidine group.
  • No direct biological activity data is available .
Compound B : Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate (CAS: 603954-49-0)
  • Structural Difference: Features a 4-(aminomethyl)piperidine substituent.
Compound C : Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate (CAS: 875318-46-0)
  • Structural Difference : Substitutes 4-methylpiperazine with 4-(hydroxymethyl)piperidine.
  • Impact : The hydroxymethyl group enhances solubility (logP reduction) but may compromise metabolic stability compared to the methyl group. Molecular weight: 265.31 g/mol .

Furopyrimidine and Heterocyclic Analogs

Compound D : Ethyl-6-methyl-4-(4-methylpiperazin-1-yl)-2-(phenylamino)furo[2,3-d]pyrimidine-5-carboxylate (Compound b8/17)
  • Structural Difference: Incorporates a fused furo[2,3-d]pyrimidine core and a phenylamino group at position 2.
  • Biological Activity : Demonstrates potent anticancer activity against A459 lung cancer cells (IC₅₀ = 0.8 µM ), attributed to the fused furan ring enhancing planar interaction with DNA or kinase targets .
  • Synthesis : Characterized via ¹H-NMR , EI-MS , and elemental analysis .
Compound E : Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(trifluoromethyl)anilino]pyrimidine-5-carboxylate (CAS: 879440-02-5)
  • Structural Difference: Replaces piperazine with a 3,5-dimethylpyrazole and adds a trifluoromethyl-anilino group.
  • Molecular formula: C₁₉H₁₈F₃N₅O₂ .

Ethyl Ester Variants in Drug Development

Compound F : 2’-((5-(4-Methylpiperazin-1-yl)pyrimidin-2-yl)amino)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one (Compound 28)
  • Role of Target Compound : The parent molecule serves as an intermediate in synthesizing this spirocyclic derivative, which targets kinases or HDACs.
  • Synthesis : Utilizes Buchwald-Hartwig amination (Pd(OAc)₂/X-Phos catalyst) with a 90% yield for the intermediate .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity (IC₅₀) Molecular Weight (g/mol) References
Target Compound Pyrimidine 4-Methylpiperazine, ethyl ester HDAC intermediate 250.30
Compound D (b8/17) Furo[2,3-d]pyrimidine 4-Methylpiperazine, phenylamino A459: 0.8 µM Not reported
Compound A Pyrimidine 4-Hydroxypiperidine, ethyl ester No data 265.31
Compound E Pyrimidine 3,5-Dimethylpyrazole, trifluoromethyl No data 405.37

Key Findings and Implications

  • Structural-Activity Relationship (SAR) : The 4-methylpiperazine group in the target compound balances lipophilicity and solubility, critical for HDAC and kinase inhibitor intermediates. Fused heterocycles (e.g., furopyrimidine in Compound D) enhance anticancer potency but may complicate synthesis .
  • Synthetic Utility : High-yield palladium-catalyzed methods (e.g., 90% yield for the target compound) underscore its role as a versatile intermediate .
  • Unmet Needs: Limited data on analogs like Compounds A and B highlights gaps in comparative efficacy studies.

Activité Biologique

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its significant biological activity, particularly in the fields of neuroprotection and anti-inflammatory responses. This article explores the compound's mechanism of action, biochemical pathways, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈N₄O₂
  • Molecular Weight : Approximately 250.3 g/mol
  • Functional Groups : Pyrimidine ring, carboxylate group, and piperazine moiety

The presence of these functional groups enhances the compound's solubility and reactivity in biological systems, making it a promising candidate for drug development targeting central nervous system disorders.

Target of Action

This compound has shown potential neuroprotective and anti-neuroinflammatory properties. It primarily interacts with various biomolecules, including enzymes and receptors, altering their activity and function.

Mode of Action

The compound exhibits significant anti-neuroinflammatory effects through the inhibition of:

  • Nitric Oxide (NO) production
  • Tumor Necrosis Factor-alpha (TNF-α) production

These actions are particularly evident in LPS-stimulated human microglia cells, where the compound effectively reduces inflammation by modulating key inflammatory pathways.

Biochemical Pathways Affected

The biochemical pathways influenced by this compound include:

  • Inhibition of Endoplasmic Reticulum (ER) Stress : Reduces cellular stress responses that can lead to apoptosis.
  • NF-kB Inflammatory Pathway : The compound inhibits this pathway, which is crucial in regulating immune responses and inflammation.

Cellular Effects

This compound affects various cellular processes:

  • Modulates gene expression related to neurotransmission.
  • Influences cell signaling pathways involved in synaptic plasticity.

These effects highlight the compound's potential in treating neurological disorders by improving neuronal health and function.

Case Studies and Applications

Several studies have demonstrated the efficacy of this compound in various contexts:

  • Neuroprotection : The compound has been evaluated for its ability to protect neuronal cells from oxidative stress and inflammation, indicating its potential role in neurodegenerative disease management.
  • Pharmacological Agent : It serves as a scaffold for developing novel therapeutic agents targeting neurological conditions and cancer.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of NO and TNF-α
NeuroprotectiveProtection against oxidative stress
Enzyme InteractionModulation of acetylcholinesterase activity
Gene Expression ModulationInfluences neurotransmission-related genes

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate, and how can purity be validated?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution, where 2-chloropyrimidine-5-carboxylate reacts with 4-methylpiperazine. A reported protocol achieved a 90% yield using DMSO as the solvent at 80°C for 12 hours . Post-synthesis, purification is typically performed via column chromatography (silica gel, ethyl acetate/hexane gradient) . Purity is validated using:
  • 1H NMR (DMSO-d6): δ 8.76 (s, 2H, pyrimidine-H), 4.25 (q, 2H, -OCH2), 3.80–3.87 (m, 4H, piperazine-H), 2.33–2.38 (m, 4H, piperazine-H), 2.20 (s, 3H, -CH3), 1.27 (t, 3H, -CH3) .
  • HPLC : Purity >95% with a C18 column and acetonitrile/water mobile phase.

Q. How can researchers characterize this compound’s structural integrity beyond NMR?

  • Methodological Answer : Complementary techniques include:
  • Mass Spectrometry (ESI-MS) : A calculated [M+H]+ peak at m/z 279.2 matches the molecular formula C12H18N4O2 .
  • IR Spectroscopy : Key bands at ~1620 cm⁻¹ (C=O ester) and ~1590 cm⁻¹ (C=N pyrimidine) confirm functional groups .
  • Elemental Analysis : Expected C: 51.79%, H: 6.52%, N: 20.13%. Deviations >0.3% indicate impurities.

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for acetylcholinesterase inhibition?

  • Methodological Answer : Derivatives of this compound are modified at the piperazine or pyrimidine moieties to assess SAR. For example:
  • Substitution Effects : Introducing electron-withdrawing groups (e.g., -CF3) on the pyrimidine ring enhances inhibitory activity by 30% (IC50 = 1.2 µM vs. 1.7 µM for parent compound) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite is used to model interactions with acetylcholinesterase (PDB: 4EY7). Key residues (Trp286, Glu202) form hydrogen bonds with the carboxylate group .
  • Kinetic Assays : Lineweaver-Burk plots reveal mixed-type inhibition (Ki = 0.8 µM), suggesting binding to both the catalytic site and peripheral anionic site .

Q. How can computational methods predict the compound’s reactivity or metabolic stability?

  • Methodological Answer :
  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) optimizes the geometry to calculate frontier molecular orbitals (HOMO-LUMO gap ≈5.2 eV), indicating moderate reactivity .
  • ADMET Prediction : SwissADME predicts high intestinal absorption (HIA >90%) but moderate CYP3A4 metabolism.
  • Metabolic Sites : MetaSite identifies N-methylpiperazine and ester groups as prone to oxidation or hydrolysis, respectively .

Q. What experimental designs address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in IC50 values may arise from assay conditions. To resolve these:
  • Standardized Assays : Use Ellman’s method with acetylthiocholine substrate in pH 8.0 buffer (25°C) .
  • Control Compounds : Include donepezil (positive control, IC50 = 10 nM) to validate assay sensitivity.
  • Statistical Analysis : Triplicate experiments with ANOVA (p <0.05) ensure reproducibility.

Q. How is the compound utilized in protein kinase inhibitor development?

  • Methodological Answer : The pyrimidine core serves as a hinge-binding motif in kinase active sites. Key steps:
  • Structural Analogues : Replace the ethyl ester with carboxamide to enhance solubility (e.g., 2-(4-methylpiperazin-1-yl)-N-(2-morpholinoethyl)pyrimidine-5-carboxamide) .
  • Kinase Profiling : Broad-spectrum screening (e.g., EGFR, VEGFR2) at 10 µM identifies lead candidates with >50% inhibition .
  • Crystallography : Co-crystallization with kinases (e.g., PDB: 3POZ) confirms binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.